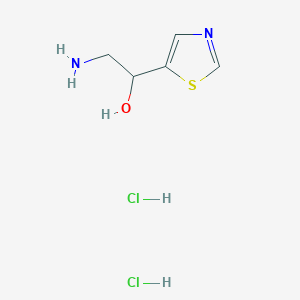

2-Amino-1-(1,3-thiazol-5-yl)ethan-1-ol dihydrochloride

Description

Properties

IUPAC Name |

2-amino-1-(1,3-thiazol-5-yl)ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS.2ClH/c6-1-4(8)5-2-7-3-9-5;;/h2-4,8H,1,6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJPXUOQDFQKLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C(CN)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-ol dihydrochloride typically involves the reaction of 2-bromo-1-(1,3-thiazol-5-yl)ethan-1-one with ammonia or an amine under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the product is isolated as a dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and crystallization to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1,3-thiazol-5-yl)ethan-1-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the thiazole ring .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

Acetylcholinesterase Inhibition

Research indicates that compounds containing thiazole moieties exhibit promising acetylcholinesterase inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease. A study synthesized various thiazole derivatives and evaluated their effectiveness as acetylcholinesterase inhibitors, suggesting that similar compounds could also be effective .

Antioxidant Properties

Thiazole derivatives have been explored for their antioxidant capabilities. A study synthesized new derivatives containing thiazole and evaluated their radical scavenging activities using methods such as DPPH assay. Some compounds showed significant antioxidant activity, indicating potential therapeutic benefits in oxidative stress-related conditions .

Antimicrobial Activity

The thiazole ring has been associated with various antimicrobial properties. Compounds derived from thiazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests that 2-amino-1-(1,3-thiazol-5-yl)ethan-1-ol dihydrochloride may be useful in developing new antimicrobial agents .

Anticancer Potential

Thiazole-based compounds have been investigated for their anticancer properties. For instance, derivatives have been tested against breast cancer cell lines, showing promising results in inhibiting cancer cell proliferation. The presence of the thiazole moiety is believed to enhance the anticancer activity of these compounds .

Data Table: Summary of Biological Activities

Case Study 1: Alzheimer’s Disease Research

A study focused on synthesizing thiazole-containing compounds to evaluate their potential as acetylcholinesterase inhibitors. The results indicated that certain derivatives exhibited IC50 values significantly lower than existing treatments, suggesting a pathway for developing more effective drugs for Alzheimer’s disease .

Case Study 2: Antioxidant Screening

In a screening of thiazole derivatives for antioxidant activity, several compounds were identified that demonstrated high efficacy in scavenging free radicals. This research highlights the potential of these compounds in preventing oxidative damage in biological systems .

Case Study 3: Antimicrobial Development

Research on thiazole derivatives revealed their ability to inhibit the growth of various pathogens. This study underscores the significance of thiazoles in creating new antimicrobial agents to combat drug-resistant bacteria .

Mechanism of Action

The mechanism of action of 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-ol dihydrochloride involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA synthesis. These actions contribute to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of the target compound and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups | Purity |

|---|---|---|---|---|---|

| 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-ol dihydrochloride | C₅H₁₁Cl₂N₂OS | 229.11 | EN300-396400 | Thiazole, amino alcohol, HCl salt | 95% |

| 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride | C₆H₁₂Cl₂N₂S | 215.14 | 136604-60-9 | Thiazole, primary amine, HCl salt | Unspecified |

| 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone | C₆H₈N₂OS | 156.20 | 30748-47-1 | Thiazole, acetyl, methyl | Unspecified |

| 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride | C₅H₉Cl₂N₂OS | 229.11 | EN300-396400* | Thiazole, ketone, HCl salt | 95% |

Key Observations:

Thiazole Core: All compounds retain the 1,3-thiazole ring, a heterocyclic structure known for its role in drug design (e.g., antibacterial or antiviral agents) .

Functional Groups: The target compound’s amino alcohol group (-NH₂ and -OH on adjacent carbons) distinguishes it from analogs like the primary amine (2-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride) and acetyl derivative (1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone) . The ketone analog (2-amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride) replaces the hydroxyl group with a carbonyl, altering polarity and hydrogen-bonding capacity .

Salt Forms : Dihydrochloride salts (target and amine analog) improve solubility in polar solvents compared to neutral forms .

Toxicity and Handling

- Target Compound: No explicit toxicity data is provided, but as a hydrochloride salt, standard handling precautions for corrosive materials apply.

Research Implications and Gaps

Bioactivity Screening: The amino alcohol moiety in the target compound may confer unique pharmacological properties (e.g., kinase inhibition or antimicrobial activity) compared to analogs.

Solubility Studies : Comparative studies on the aqueous solubility of dihydrochloride salts versus free bases are needed to optimize formulation.

Structural Analysis : Tools like SHELX (for crystallography) and Multiwfn (for wavefunction analysis) could elucidate electronic properties and intermolecular interactions .

Biological Activity

Overview

2-Amino-1-(1,3-thiazol-5-yl)ethan-1-ol dihydrochloride is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its thiazole ring, exhibits potential as an antimicrobial, antifungal, and anticancer agent. Its mechanism of action involves interactions with various molecular targets, including enzymes and cellular structures.

- Molecular Formula : CHClNOS

- Molecular Weight : 180.65 g/mol

- CAS Number : 2094879-12-4

The biological activity of 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-ol dihydrochloride is primarily attributed to its ability to:

- Inhibit enzyme activity, which can disrupt metabolic processes.

- Interfere with DNA synthesis, leading to apoptosis in cancer cells.

- Disrupt cell membrane integrity, which is crucial for microbial viability.

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. The dihydrochloride form of 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-ol has been tested against various bacterial strains and fungi. For example:

- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, showing effective inhibition at low concentrations.

Anticancer Activity

The compound has shown promising results in cancer research:

- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., A431 and U251) revealed cytotoxic effects with IC values comparable to established chemotherapeutics like doxorubicin .

| Cell Line | IC (µg/mL) |

|---|---|

| A431 | 1.98 ± 1.22 |

| U251 | 1.61 ± 1.92 |

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-ol dihydrochloride:

- Study on Antitumor Agents : A series of thiazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The presence of specific substituents on the thiazole ring was crucial for enhancing activity .

- Thiazole in Clinical Trials : Some thiazole derivatives have progressed to clinical trials for their potential in treating solid tumors and hematological malignancies .

Q & A

Q. What are the optimal synthetic routes for 2-amino-1-(1,3-thiazol-5-yl)ethan-1-ol dihydrochloride, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis typically involves coupling thiazole derivatives with amino-alcohol precursors under controlled conditions. For example, stoichiometric mixtures of amino-thiazole intermediates (e.g., 2-amino-1,3-thiazoles) and halogenated acetophenones in ethanol can yield target compounds via nucleophilic substitution . Solvent choice (e.g., ethanol or dioxane) and temperature (20–25°C) are critical to minimize side reactions. Triethylamine is often used as a base to neutralize HCl byproducts, improving reaction efficiency . Yield optimization may require iterative adjustments of molar ratios and recrystallization from ethanol-DMF mixtures .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation, providing bond-length precision (mean σ(C–C) = 0.003 Å) and resolving hydrogen-bonding networks . Complement with /-NMR to verify proton environments and carbon frameworks. High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups (e.g., –NH stretching at ~3300 cm). Purity can be assessed via HPLC with UV detection at 254 nm, using acetonitrile-water gradients .

Q. How does the dihydrochloride salt form influence solubility and stability in aqueous buffers?

Methodological Answer: The dihydrochloride salt enhances aqueous solubility due to ionic interactions but may hydrolyze under alkaline conditions. Conduct pH-dependent stability studies (pH 2–9) at 25°C/40°C, monitoring degradation via HPLC. For buffered solutions (e.g., phosphate-buffered saline), maintain pH <6 to prevent freebase precipitation. Lyophilization is recommended for long-term storage, with desiccants to mitigate hygroscopicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., conflicting IC50_{50}50 values in kinase assays)?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme isoforms) or compound purity. Standardize protocols by:

- Validating purity (>95% via HPLC) and salt form (dihydrochloride vs. freebase) .

- Replicating assays under identical buffer systems (e.g., 10 mM MgCl, 1 mM DTT).

- Using structural analogs (e.g., 5-substituted thiazoles) as positive controls to isolate substituent effects .

- Performing dose-response curves with at least 8 data points to improve IC accuracy .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets (e.g., kinases or GPCRs)?

Methodological Answer: Leverage molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s SMILES string (CN1C(=NN=C1SCCO)CCN) to predict binding poses . Optimize force fields (e.g., AMBER) for thiazole ring partial charges. Validate models with molecular dynamics simulations (100 ns trajectories) to assess binding stability. Cross-reference with SCXRD data to ensure conformational accuracy .

Q. How can researchers design derivatives to improve metabolic stability without compromising target affinity?

Methodological Answer: Focus on modifying the ethan-1-ol moiety:

- Introduce methyl or fluorine substituents to block cytochrome P450 oxidation sites .

- Replace the hydroxyl group with a bioisostere (e.g., tetrazole) to enhance metabolic resistance .

- Assess ADME properties using in vitro microsomal assays and LogP calculations (CLOGP >2 for improved membrane permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.